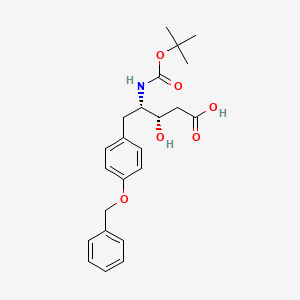

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid

Vue d'ensemble

Description

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, a hydroxy group, and a benzyloxyphenyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Protection of the amino group: The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.

Formation of the hydroxy group: This can be achieved through various methods, such as reduction of a corresponding ketone or aldehyde.

Introduction of the benzyloxyphenyl moiety: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the benzyloxyphenyl group to the pentanoic acid backbone.

Final deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The benzyloxy group can be reduced to a benzyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution can be carried out using reagents like alkyl halides under basic conditions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces benzyl derivatives.

Substitution: Produces various substituted amino derivatives.

Applications De Recherche Scientifique

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential as a building block in the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty compounds.

Mécanisme D'action

The mechanism of action of Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, ensuring the compound remains stable and reactive only under specific conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid: Lacks the benzyloxy group, making it less hydrophobic.

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-methoxyphenyl)pentanoic acid: Contains a methoxy group instead of a benzyloxy group, affecting its electronic properties.

Uniqueness

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid is unique due to the presence of the benzyloxy group, which can influence its hydrophobicity, electronic properties, and interactions with biological targets. This makes it a valuable compound for specific applications in drug development and organic synthesis.

Activité Biologique

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid, commonly referred to as Boc-AHBPA, is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by its ability to influence various biological pathways, making it a subject of interest in pharmacological studies.

Basic Information

- Chemical Formula : C23H29NO6

- Molecular Weight : 415.49 g/mol

- IUPAC Name : (3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pentanoic acid

- PubChem CID : 2755943

- Appearance : Amorphous white powder

Boc-AHBPA has been studied for its role in modulating biological activities through various mechanisms. Its structural features allow it to interact with specific receptors and enzymes, influencing metabolic pathways and cellular responses.

- Inhibition of Enzyme Activity : Research indicates that Boc-AHBPA can inhibit certain enzymatic activities associated with disease processes. For example, studies have shown that it can downregulate the expression of virulence factors in pathogenic bacteria, impacting their ability to cause disease .

- Impact on Cellular Signaling : The compound has been implicated in modulating signaling pathways related to inflammation and cellular stress responses. This suggests a potential therapeutic application in conditions characterized by excessive inflammation or oxidative stress.

Study 1: Inhibition of Type III Secretion System (T3SS)

A significant study focused on the inhibition of the Type III Secretion System (T3SS), a critical virulence factor in Gram-negative bacteria such as E. coli. Boc-AHBPA was tested for its ability to inhibit CPG2 secretion, showing approximately 50% inhibition at high concentrations (50 μM). This suggests its potential as an anti-infective agent targeting bacterial virulence mechanisms .

Study 2: Antioxidant Properties

Another investigation explored the antioxidant properties of Boc-AHBPA. The compound demonstrated a capacity to scavenge free radicals, indicating its potential use in formulations aimed at reducing oxidative damage in cells. This activity was assessed using various assays measuring reactive oxygen species (ROS) levels .

Comparative Biological Activity

The following table summarizes the biological activities of Boc-AHBPA compared to other related compounds:

| Compound | Enzyme Inhibition | Antioxidant Activity | T3SS Inhibition |

|---|---|---|---|

| Boc-(3S,4S)-AHBPA | Moderate | High | Moderate |

| Compound A | High | Moderate | Low |

| Compound B | Low | High | High |

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with Boc-AHBPA. Potential areas for exploration include:

- Therapeutic Applications : Investigating the efficacy of Boc-AHBPA in vivo for treating bacterial infections or inflammatory diseases.

- Structural Modifications : Synthesizing analogs of Boc-AHBPA to enhance its biological activity and selectivity towards specific targets.

Propriétés

IUPAC Name |

(3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-23(2,3)30-22(28)24-19(20(25)14-21(26)27)13-16-9-11-18(12-10-16)29-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,28)(H,26,27)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPPYPBSORZTKU-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373153 | |

| Record name | 5-[4-(Benzyloxy)phenyl]-4-[(tert-butoxycarbonyl)amino]-2,4,5-trideoxy-L-threo-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204195-38-0 | |

| Record name | 5-[4-(Benzyloxy)phenyl]-4-[(tert-butoxycarbonyl)amino]-2,4,5-trideoxy-L-threo-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.